N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide: is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-3-4-10(15-9-5-6-9)7-11(8)12-16(2,13)14/h3-4,7,9,12H,5-6H2,1-2H3 |
InChI Key |
TYATXVMJWJOYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
- N-(2-Cyclopropoxy-5-methylphenyl)methanesulfonamide
- N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Comparison: N-(5-Cyclopropoxy-2-methylphenyl)methanesulfonamide is unique due to its specific cyclopropoxy and methyl substitutions, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
